2-Bromo-6-fluoro-4-(trifluoromethyl)phenol
CAS No.: 1610471-16-3
Cat. No.: VC3017475
Molecular Formula: C7H3BrF4O
Molecular Weight: 259 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1610471-16-3 |
|---|---|
| Molecular Formula | C7H3BrF4O |
| Molecular Weight | 259 g/mol |
| IUPAC Name | 2-bromo-6-fluoro-4-(trifluoromethyl)phenol |
| Standard InChI | InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |
| Standard InChI Key | WEAKVICZJFBSER-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)O)Br)C(F)(F)F |
| Canonical SMILES | C1=C(C=C(C(=C1F)O)Br)C(F)(F)F |
Introduction
Chemical Structure and Properties
Basic Chemical Information
The fundamental chemical parameters of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol are essential for understanding its behavior in various chemical environments. Table 1 summarizes the key chemical identifiers and structural information.
Table 1: Chemical Identifiers and Structural Information
| Parameter | Information |
|---|---|
| IUPAC Name | 2-bromo-6-fluoro-4-(trifluoromethyl)phenol |
| CAS Number | 1610471-16-3 |
| Molecular Formula | C₇H₃BrF₄O |
| Molecular Weight | 259.00 g/mol |
| SMILES Code | OC1=C(F)C=C(C(F)(F)F)C=C1Br |
| InChI | InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |
| InChIKey | WEAKVICZJFBSER-UHFFFAOYSA-N |
| MDL Number | MFCD28739065 |
The molecular structure features a phenol ring with specific substitution patterns: bromine at position 2, fluorine at position 6, and a trifluoromethyl group at position 4. This arrangement creates a highly functionalized aromatic system with unique electronic and steric properties .
Physical Properties
The physical properties of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol significantly influence its handling, storage, and application in various chemical processes. Table 2 presents the key physical parameters of this compound.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Physical State | Liquid |
| Appearance | Colorless |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 175.3 ± 35.0 °C at 760 mmHg |
| Flash Point | 59.8 ± 25.9 °C |
| Vapor Pressure | 0.9 ± 0.3 mmHg at 25°C |
| Polarizability | 16.2 ± 0.5 × 10⁻²⁴ cm³ |
The relatively high boiling point indicates strong intermolecular interactions, likely due to hydrogen bonding through the phenolic hydroxyl group. The compound's density is considerably higher than water, which is typical for halogenated organic compounds. This density difference facilitates separation in liquid-liquid extraction procedures, an important consideration for purification processes .
Synthesis Methods
Comparative Synthetic Methods
Drawing from similar compounds like 2-bromo-4-fluoro-6-methylphenol, whose synthesis is documented in patent literature, we can infer potential synthetic routes. The patent CN111825531B describes a two-step process involving diazotization-hydrolysis followed by bromination, which could be adapted for our target compound:
Table 3: Comparative Synthetic Approaches
| Synthetic Approach | Key Reagents | Reaction Conditions | Potential Yield |
|---|---|---|---|
| Direct Bromination | Bromine, H₂O₂, Dichloromethane | -10°C to 5°C | 94-95% |
| Diazotization-Hydrolysis followed by Bromination | Nitrosyl sulfuric acid, Bromine | Variable temperature control | 90-95% |
| Halogen Exchange | Fluorinated precursors, Brominating agents | Room temperature to 80°C | 85-90% |
The bromination approach using hydrogen peroxide as an oxidant, as described in the patent, offers advantages including reduced bromine usage and improved environmental considerations. This method could be adapted for the synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol with appropriate modifications to accommodate the trifluoromethyl substituent .
Chemical Reactivity
Functional Group Reactivity
The chemical reactivity of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol is significantly influenced by its multiple functional groups. Each substituent contributes distinct electronic and steric effects that govern its behavior in chemical reactions.
The phenolic hydroxyl group serves as a key reactive site, capable of undergoing:
-
Deprotonation to form phenoxide ions
-
Esterification with acid chlorides or anhydrides
-
Etherification through alkylation reactions
-
Hydrogen bonding interactions
The bromine substituent at position 2 offers opportunities for:
-
Nucleophilic aromatic substitution reactions
-
Metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira)
-
Halogen-metal exchange reactions
The trifluoromethyl group at position 4 contributes significant electronic effects:
-
Strong electron-withdrawing influence
-
Enhanced acidity of the phenolic hydroxyl
-
Stabilization of negative charges in transition states
-
Lipophilicity enhancement in biological systems
Reaction Types
Based on its structural features, 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol can participate in numerous reaction types:
Table 4: Potential Reaction Pathways
| Reaction Type | Reactive Site | Potential Products | Applications |
|---|---|---|---|
| Nucleophilic Substitution | Bromine position | Amino, thiol, or alkoxy derivatives | Building blocks for complex molecules |
| Esterification | Phenolic hydroxyl | Phenolic esters | Prodrug development, protecting group strategies |
| Metal-Catalyzed Coupling | Bromine position | Biaryl compounds | Pharmaceutical intermediates |
| Oxidation | Phenolic hydroxyl | Quinone derivatives | Redox-active materials |
| Reduction | Bromine, CF₃ groups | Dehalogenated products | Structural modification |
The presence of both electron-withdrawing groups (F, CF₃) and the bromine substituent creates unique reactivity patterns that can be exploited in synthetic organic chemistry for the development of complex molecules with specific properties.
Applications in Chemical Research and Industry
Synthetic Building Blocks
2-Bromo-6-fluoro-4-(trifluoromethyl)phenol serves as a valuable building block in organic synthesis due to its rich functionality. Its application areas include:
-
Pharmaceutical intermediates: The compound provides a scaffold for the synthesis of drug candidates, particularly those requiring halogenated aromatic systems.
-
Agrochemical development: Fluorinated phenols have demonstrated utility in the design of crop protection agents.
-
Material science: The compound can be incorporated into specialty polymers and materials where halogenated components provide beneficial properties.
The presence of the trifluoromethyl group is particularly significant as it enhances lipophilicity and metabolic stability in pharmaceutical compounds, while also contributing to unique material properties in polymer applications .
Trifluoromethylation Reagents
An important industrial application of 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol is its use as a trifluoromethylation agent. The compound can serve as a source of the CF₃ group in certain chemical transformations, contributing to the growing field of fluorine chemistry in pharmaceutical and agrochemical development.
Table 5: Comparative Advantages as a Trifluoromethylation Agent
| Feature | Advantage | Application Area |
|---|---|---|
| Structural Stability | Controlled release of CF₃ group | Fine chemical synthesis |
| Functional Group Compatibility | Tolerance to various reaction conditions | Late-stage functionalization |
| Reaction Selectivity | Site-specific trifluoromethylation | Complex molecule synthesis |
| Handling Properties | Liquid form facilitates precise dosing | Industrial scale processes |
The growing importance of fluorinated compounds in medicinal chemistry continues to drive interest in reagents like 2-Bromo-6-fluoro-4-(trifluoromethyl)phenol for introducing fluorine-containing groups into organic molecules .
| Classification | Details |
|---|---|
| GHS Hazard Category | Corrosive |
| Hazard Statement | H314: Causes severe skin burns and eye damage |
| UN Shipping Class | Class 8 (Corrosive substances) |
| Proper Shipping Name | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. |
The corrosive nature of this compound necessitates stringent safety protocols during handling, storage, and disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume